Cas no 20443-73-6 (4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride)

4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride is a sulfonating reagent commonly used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its key advantages include high reactivity due to the sulfonyl chloride moiety, enabling efficient derivatization in peptide coupling, pharmaceutical intermediates, and polymer chemistry. The acetamido substituent enhances stability and selectivity in certain reactions, making it valuable for controlled functionalization. The compound is typically employed under anhydrous conditions to prevent hydrolysis, ensuring consistent performance. Its crystalline form allows for precise handling and storage. Suitable for laboratory and industrial applications, it serves as a versatile building block in the synthesis of sulfonamides and other sulfur-containing compounds.
4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride structure
20443-73-6 structure
Product Name:4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride
CAS No:20443-73-6
MF:C14H12ClNO3S
MW:309.767981529236
MDL:MFCD08271843
CID:909798
PubChem ID:13219382
Update Time:2025-06-08

4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 4''-(ACETYLAMINO)-1,1''-BIPHENYL-4-SULFONYL CHLORIDE
    • 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride
    • 4-(4-acetamidophenyl)benzenesulfonyl chloride
    • 20443-73-6
    • 4'-Acetamido-[1,1'-biphenyl]-4-sulfonylchloride
    • 4'-(acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, AldrichCPR
    • DTXSID50529291
    • 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride
    • 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride
    • 4'-Acetamido-[1,1'-biphenyl]-4-sulfonyl chloride
    • MFCD08271843
    • G22877
    • EN300-23536
    • 4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride
    • MDL: MFCD08271843
    • Inchi: 1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)
    • InChI Key: BRHSOVIYQUXSQH-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=CC=1)C1C=CC(=CC=1)NC(C)=O)(=O)=O

Computed Properties

  • Exact Mass: 309.02276
  • Monoisotopic Mass: 309.0226421g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 71.6Ų

Experimental Properties

  • PSA: 63.24

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4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
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(CAS:20443-73-6)4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride
Order Number:A1139572
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:48
Price ($):357.0
Email:sales@amadischem.com

Additional information on 4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride

Introduction to 4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride (CAS No. 20443-73-6)

4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride (CAS No. 20443-73-6) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include an acetamido group and a sulfonyl chloride functional group, making it a valuable reagent in various synthetic pathways.

The molecular structure of 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with an acetamido group at the para position and a sulfonyl chloride group at the meta position. This arrangement provides the compound with a high reactivity and selectivity, which are crucial for its applications in organic synthesis and drug discovery.

In recent years, the use of 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride has been explored in several cutting-edge research areas. One notable application is in the synthesis of bioactive molecules. The compound's ability to form stable sulfonamide bonds makes it an excellent reagent for the preparation of sulfonamide derivatives, which are known for their biological activities, including anti-inflammatory, antibacterial, and antifungal properties.

A study published in the Journal of Medicinal Chemistry highlighted the use of 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride in the development of novel sulfonamide-based inhibitors for specific enzymes. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents for various diseases, such as cancer and neurodegenerative disorders.

Beyond its applications in pharmaceutical research, 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride has also found utility in materials science. The compound can be used as a building block for the synthesis of functional polymers and coatings. Its reactivity with various nucleophiles allows for the creation of polymers with tailored properties, such as enhanced mechanical strength, thermal stability, and chemical resistance.

In the context of green chemistry, researchers have investigated the use of 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride in environmentally friendly synthetic processes. A recent study published in Green Chemistry demonstrated that the compound can be efficiently synthesized using catalytic methods that minimize waste and reduce energy consumption. This approach aligns with the principles of sustainable chemistry and highlights the compound's potential for large-scale industrial applications.

The safety and handling of 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride are important considerations for researchers and industrial users. While the compound is not classified as a hazardous material under current regulations, it is recommended to handle it with appropriate personal protective equipment (PPE) to prevent skin contact and inhalation. Additionally, proper storage conditions should be maintained to ensure its stability and effectiveness.

In conclusion, 4-(4-Acetamidophenyl)benzene-1-sulfonyl chloride (CAS No. 20443-73-6) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features and high reactivity make it an indispensable reagent for researchers and scientists working on innovative projects. As ongoing research continues to uncover new possibilities for this compound, its importance in various scientific fields is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20443-73-6)4-(4-Acetamidophenyl)benzene-1-sulfonyl Chloride
A1139572
Purity:99%
Quantity:1g
Price ($):357.0
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